molecular formula C10H15F3N2O B7575332 N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide

N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide

Cat. No. B7575332
M. Wt: 236.23 g/mol
InChI Key: BJTUDPAAJKJISX-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide, also known as TFE-PMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFE-PMA is a pyrrolidine derivative that has been synthesized using various methods and has shown to possess unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is not fully understood, but it is believed to involve the modulation of various ion channels and receptors. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been shown to activate TRPA1 channels, which are involved in pain perception and inflammation. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has also been shown to inhibit the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been shown to possess unique biochemical and physiological effects. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been shown to exhibit potent analgesic, anti-inflammatory, and anti-convulsant effects. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has also been shown to modulate the activity of ion channels and receptors, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is its ability to modulate the activity of ion channels and receptors, making it a potential candidate for the development of new drugs. However, one of the limitations of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide. One of the future directions is to further investigate the mechanism of action of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide and its potential applications in drug discovery. Another future direction is to study the potential toxicity of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide and its safety profile. Additionally, future studies could focus on the development of new derivatives of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide with improved pharmacological properties.

Synthesis Methods

The synthesis of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide involves the reaction of 1-(2,2,2-trifluoroethyl)pyrrolidine with propargyl bromide in the presence of a base. The resulting compound is then treated with acetic anhydride and triethylamine to yield N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide. This synthesis method has been optimized to produce high yields of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide with excellent purity.

Scientific Research Applications

N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has shown to possess unique pharmacological properties, including its ability to modulate the activity of ion channels, receptors, and enzymes. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has also been shown to exhibit potent analgesic, anti-inflammatory, and anti-convulsant effects, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O/c1-2-9(16)14-5-8-3-4-15(6-8)7-10(11,12)13/h2,8H,1,3-7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTUDPAAJKJISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide

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